molecular formula C8H15N3S B13295538 Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine

Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine

Cat. No.: B13295538
M. Wt: 185.29 g/mol
InChI Key: BYQNRBRGSHYMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,2,3-thiadiazole derivatives with pentylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine is unique due to its specific combination of the thiadiazole ring and pentylamine moiety, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

N-(thiadiazol-4-ylmethyl)pentan-1-amine

InChI

InChI=1S/C8H15N3S/c1-2-3-4-5-9-6-8-7-12-11-10-8/h7,9H,2-6H2,1H3

InChI Key

BYQNRBRGSHYMEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CSN=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.